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Compound of Interest

Compound Name: Diinsinin

Cat. No.: B1243898 Get Quote

A comprehensive search for spectroscopic data (NMR, MS) for a compound named "Diinsinin"

did not yield any specific results. This suggests that "Diinsinin" may be a novel compound, a

compound not yet characterized in publicly available literature, or potentially a name with an

alternative spelling.

While direct data for "Diinsinin" is unavailable, this guide provides an in-depth overview of

spectroscopic data and methodologies for structurally related or similar-sounding natural

products, namely Sinomenine, Isoflavones, and Ginsenosides. This information is intended to

serve as a valuable reference for researchers, scientists, and drug development professionals

working with similar classes of compounds.

Spectroscopic Analysis of Related Compounds
Sinomenine and its Derivatives
Sinomenine is a morphinane alkaloid isolated from Sinomenium acutum. Its derivatives are

being explored for various pharmacological activities.

Experimental Protocols:

NMR Spectroscopy:

Sample Preparation: Samples are typically dissolved in deuterated solvents such as

CDCl₃ or DMSO-d₆.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at

frequencies ranging from 300 to 600 MHz.
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Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D

(COSY, HSQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm)

relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry:

Instrumentation: Liquid chromatography coupled with high-resolution mass spectrometry

(LC-HRMS), often with an Orbitrap or Time-of-Flight (TOF) analyzer, is a common

technique.

Ionization: Electrospray ionization (ESI) is typically used to generate ions.

Metabolite Identification: The characterization of metabolites involves incubating the

parent compound with liver microsomes in the presence of NADPH. The resulting mixture

is then analyzed by LC-HRMS to identify and structurally elucidate the metabolites based

on their mass-to-charge ratio (m/z) and fragmentation patterns.

Data Presentation:

While specific data for "Diinsinin" is not available, below is an example of how ¹H NMR data

for a Sinomenine derivative might be presented:

Table 1: Example ¹H NMR Data for a Sinomenine Derivative

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 6.89 d 8.4

H-2 6.73 d 8.4

... ... ... ...

Isoflavones
Isoflavones, such as daidzein and genistein, are a class of phytoestrogens commonly found in

soybeans and other legumes.
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Experimental Protocols:

NMR Spectroscopy:

Sample Preparation: Extracts or purified compounds are dissolved in solvents like

methanol-d₄ or DMSO-d₆.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the core isoflavone

structure and the nature and position of substituents (e.g., glycosidic units). 2D NMR

techniques are crucial for unambiguous assignments.

Mass Spectrometry:

Instrumentation: LC-MS/MS is a powerful tool for the sensitive and selective quantification

of isoflavones in complex matrices.[1]

Ionization: ESI in both positive and negative ion modes can be used.[1]

Analysis: Multiple Reaction Monitoring (MRM) mode is often employed for targeted

quantification of known isoflavones.[1]

Data Presentation:

Table 2: Example ¹H and ¹³C NMR Data for Daidzein

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

2 8.18 (s) 153.2

3 - 123.5

4 - 175.5

... ... ...

Ginsenosides
Ginsenosides are the major active components of ginseng. They are triterpenoid saponins with

diverse sugar moieties.
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Experimental Protocols:

NMR Spectroscopy:

Sample Preparation: Purified ginsenosides are dissolved in pyridine-d₅ or methanol-d₄.

Data Acquisition: Comprehensive 1D and 2D NMR analyses (COSY, HSQC, HMBC) are

required to elucidate the complex structures, including the stereochemistry of the aglycone

and the sequence and linkage of the sugar chains.[2][3]

Mass Spectrometry:

Instrumentation: LC-QTOF-MS/MS is widely used for the identification and quantification

of ginsenosides.[4]

Fragmentation Analysis: The fragmentation patterns in MS/MS spectra, characterized by

the neutral loss of sugar residues (162 Da for hexose, 146 Da for deoxyhexose), are key

to identifying the glycosylation pattern.[5]

Data Presentation:

Table 3: Example Mass Spectrometry Data for Ginsenoside Rb1

Ion m/z (calculated) m/z (observed)
Fragmentation Ions
(m/z)

[M+H]⁺ 1109.58 1109.59
947.5 (loss of

glucose)

[M+Na]⁺ 1131.56 1131.57
785.5 (loss of 2 x

glucose)

Logical Workflow for Compound Identification
The general workflow for the spectroscopic identification and characterization of a novel natural

product is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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